molecular formula C10H9ClN2O2 B8547681 Ethyl 4-chloro-2-cyanophenylcarbamate

Ethyl 4-chloro-2-cyanophenylcarbamate

Cat. No.: B8547681
M. Wt: 224.64 g/mol
InChI Key: XCMLPBNNBDPVDU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-cyanophenylcarbamate is a chemical compound of interest in medicinal chemistry and organic synthesis, containing both carbamate and nitrile functional groups. The carbamate group (O-CO-NH-) is a well-established structural motif known for its good chemical and proteolytic stability, making it a valuable surrogate for peptide bonds in drug design . This functionality can modulate interactions with biological targets and influence the compound's pharmacokinetic properties . The presence of the nitrile group (CN) and chloro-substituent on the aromatic ring further enhances the molecular complexity, offering potential for diverse chemical transformations and interactions. Compounds with these features are frequently explored as intermediates in the synthesis of more complex molecules or as potential enzyme inhibitors. This product is intended for research purposes such as method development and chemical synthesis. For Research Use Only. Not for human or animal use. The information presented here is based on the general properties of analogous compounds, and researchers are advised to consult specific literature for definitive characteristics.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl N-(4-chloro-2-cyanophenyl)carbamate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

XCMLPBNNBDPVDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-2-cyanophenylcarbamate has been identified as a versatile building block in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that lead to the formation of more complex molecules, which are essential in drug development.

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the compound have led to the development of inhibitors targeting specific cancer-related pathways, such as those involving protein kinases. A notable study highlighted the compound's ability to inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in various cancers and neurodegenerative diseases .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. For example, it has been studied as a factor XIa inhibitor, which plays a crucial role in the coagulation cascade. Inhibiting this enzyme could lead to novel anticoagulant therapies with reduced bleeding risks compared to traditional anticoagulants .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions, allowing for the generation of various derivatives that can enhance biological activity or alter pharmacokinetic properties.

Synthetic Pathways

Common synthetic routes include:

  • Carbamate Formation : The reaction of 4-chloro-2-cyanophenol with ethyl chloroformate leads to the formation of this compound.
  • Modification Reactions : Subsequent reactions can introduce additional functional groups, tailoring the molecule for specific biological activities.

Case Study: DYRK1A Inhibition

In a study focusing on the design and synthesis of thiazolo[5,4-f]quinazolines, researchers utilized this compound as a precursor for synthesizing compounds with enhanced DYRK1A inhibitory activity. The results indicated that certain modifications significantly improved potency against cancer cell lines .

Case Study: Anticoagulant Properties

Another research effort investigated the anticoagulant properties of derivatives synthesized from this compound. The findings revealed that specific derivatives exhibited effective inhibition of factor XIa, showcasing their potential in developing safer anticoagulant therapies .

Comparison with Similar Compounds

Key Structural Features :

  • Chlorine substituent : Enhances lipophilicity and influences electronic properties via its electron-withdrawing nature.
  • Ethyl carbamate backbone : Provides a flexible scaffold for functionalization, influencing solubility and intermolecular interactions.

Synthesis of this compound typically involves coupling reactions between substituted phenyl isocyanates and ethyl chloroformate, followed by purification via column chromatography or recrystallization .

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to carbamates and esters with analogous substituents (Table 1).

Table 1: Key Properties of Ethyl 4-Chloro-2-Cyanophenylcarbamate and Analogues

Compound Name Molecular Formula Substituents Lipophilicity (log k) Key Applications/Findings
This compound C₁₀H₈ClN₂O₂ 4-Cl, 2-CN 3.45 ± 0.02 Intermediate in agrochemical synthesis
Ethyl (4-chloro-2-fluorophenyl)carbamate C₉H₉ClFNO₂ 4-Cl, 2-F 3.12 ± 0.03 Lower bioactivity vs. cyano analogue
Ethyl 4-chlorocinnamate C₁₁H₁₁ClO₂ 4-Cl, cinnamate ester 3.78 ± 0.05 Antifungal agent in plant extracts
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ 4-CN, benzoate ester 2.89 ± 0.01 Photostable UV absorber


Key Observations :

  • Lipophilicity: The cyano group in this compound contributes to a moderate log k value (3.45), higher than its fluoro analogue (3.12) due to the stronger electron-withdrawing nature of -CN .
  • Bioactivity : Substitution with -CN enhances stability compared to -F, which may explain its preferential use in agrochemical intermediates. In contrast, ethyl 4-chlorocinnamate exhibits higher lipophilicity (log k = 3.78) and antifungal activity, attributed to the cinnamate moiety .

Functional Group Impact on Reactivity

  • Cyano vs. Fluoro: The -CN group increases electrophilicity at the carbamate carbonyl, enhancing reactivity in nucleophilic substitutions. In contrast, the -F substituent in ethyl (4-chloro-2-fluorophenyl)carbamate reduces electrophilicity, limiting its utility in coupling reactions .
  • Ester vs. Carbamate : Ethyl 4-chlorocinnamate (ester) lacks the carbamate’s hydrogen-bonding capacity, resulting in lower solubility in polar solvents but higher membrane permeability .

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The most direct route involves the reaction of 4-chloro-2-cyanophenol with ethyl chloroformate. This method parallels the synthesis of tert-butyl carbamates, where phenolic oxygen acts as a nucleophile attacking the electrophilic carbonyl carbon of the chloroformate. The general reaction proceeds as:

4-Chloro-2-cyanophenol+ClCO2EtBaseEthyl 4-chloro-2-cyanophenylcarbamate+HCl\text{4-Chloro-2-cyanophenol} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates.

  • Base: Pyridine or triethylamine (2–3 equiv) to sequester HCl and drive the reaction to completion.

  • Temperature: 0–5°C initially, followed by gradual warming to 25°C to minimize side reactions.

Example Protocol:

  • Dissolve 4-chloro-2-cyanophenol (1.0 equiv) in anhydrous DCM under nitrogen.

  • Add pyridine (2.5 equiv) dropwise at 0°C.

  • Introduce ethyl chloroformate (1.2 equiv) slowly over 30 minutes.

  • Stir for 12 hours at 25°C.

  • Quench with ice-cold water, extract with DCM, and dry over Na2_2SO4_4.

Yield: 70–85% after silica gel chromatography (hexane/ethyl acetate 4:1).

Protection-Deprotection Strategies

For substrates sensitive to chloroformate reactivity, a two-step protection-deprotection approach may be employed:

Step 1: tert-Butoxycarbonyl (Boc) Protection

React 4-chloro-2-cyanophenol with di-tert-butyl dicarbonate ((Boc)2_2O) in glycerol as a green solvent:

Phenol+(Boc)2OGlyceroltert-Butyl 4-chloro-2-cyanophenylcarbamate\text{Phenol} + (\text{Boc})_2\text{O} \xrightarrow{\text{Glycerol}} \text{tert-Butyl 4-chloro-2-cyanophenylcarbamate}

Conditions:

  • Solvent: Glycerol (neat)

  • Temperature: 25°C

  • Time: 4–6 hours

  • Yield: >90% without chromatography.

Step 2: Boc-to-Ethyl Transesterification

The tert-butyl group is replaced with ethyl via acid-catalyzed transesterification:

tert-Butyl carbamate+EtOHHClEthyl carbamate+tert-butanol\text{tert-Butyl carbamate} + \text{EtOH} \xrightarrow{\text{HCl}} \text{Ethyl carbamate} + \text{tert-butanol}

Conditions:

  • Catalyst: Concentrated HCl (10 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 2 hours

  • Yield: 80–88%.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents enhance reaction rates by stabilizing transition states:

SolventDielectric ConstantRelative Rate
THF7.51.0
DCM8.91.2
DMF36.70.8

Data extrapolated from analogous carbamate syntheses.

DMF suppresses reactivity due to strong solvation of the nucleophile, whereas DCM provides optimal balance between polarity and nucleophile availability.

Temperature and Stoichiometry

  • Low-Temperature Initiation (0°C): Reduces exothermic side reactions (e.g., hydrolysis of ethyl chloroformate).

  • Equimolar Ratios: Excess chloroformate (>1.2 equiv) leads to diethyl carbonate byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles from tert-butyl carbamate production:

  • Reactor Type: Tubular reactor with static mixers

  • Residence Time: 10 minutes

  • Throughput: 5 kg/hour

  • Purity: >99% by HPLC

Advantages:

  • Enhanced heat transfer minimizes thermal degradation.

  • Automated solvent recovery reduces waste.

Solvent-Free Crystallization

Post-reaction mixtures in glycerol can be cooled to induce crystallization without extraction:

  • Cool reaction mixture to −20°C.

  • Filter and wash with cold methanol.

  • Dry under vacuum at 40°C.

Yield: 92% with 99.5% purity.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.35 (t, 3H, J = 7.1 Hz, CH2_2CH3_3), 4.25 (q, 2H, J = 7.1 Hz, OCH2_2), 7.45 (d, 1H, J = 8.5 Hz, ArH), 7.62 (dd, 1H, J = 8.5, 2.3 Hz, ArH), 8.05 (d, 1H, J = 2.3 Hz, ArH).

  • HRMS (ESI): m/z calcd for C10_{10}H9_9ClN2_2O2_2 [M+H]+^+: 241.0375; found: 241.0378.

Challenges and Mitigation Strategies

Cyano Group Stability

The electron-withdrawing cyano group increases phenolic acidity (pKa ≈ 8.5 vs. 10 for unsubstituted phenol), necessitating:

  • Strict anhydrous conditions to prevent hydrolysis.

  • Short reaction times (<24 hours) to avoid nitrile degradation.

Byproduct Formation

Major Byproducts:

  • Diethyl carbonate (from ethyl chloroformate hydrolysis).

  • 4-Chloro-2-cyanophenyl ethers (from O-alkylation).

Mitigation:

  • Use molecular sieves (4Å) to scavenge water.

  • Limit reaction temperature to ≤30°C .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-2-cyanophenylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed: (i) nitration of 4-chlorophenyl precursors followed by (ii) carbamate formation via reaction with ethyl chloroformate. Optimize yields by controlling temperature (0–5°C for nitration) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with TLC (Rf ~0.3–0.4 in 3:1 hexane:EA) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR in CDCl₃ to confirm the carbamate linkage (C=O resonance at ~155 ppm) and aromatic substitution patterns (peaks for Cl and CN groups at δ 7.2–8.1 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; monitor for [M+H]⁺ ions at m/z 255.2 .
  • FT-IR : Validate functional groups via C≡N stretch (~2240 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies arise from crystallinity and hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic forms. For solubility testing, employ shake-flask methods in DMSO, ethanol, and water at 25°C, followed by HPLC quantification. Pre-saturate solvents for 24 hours to account for kinetic solubility limitations .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer : Degradation typically involves hydrolysis of the carbamate group. Stabilize by:

  • Storing under inert gas (argon) at −20°C in amber vials.
  • Adding antioxidants (e.g., 0.1% BHT) to ethanol stock solutions.
  • Monitoring via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing cyano and chloro groups activate the aryl ring but hinder nucleophilic attack at the carbamate carbonyl. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential attack at the para position. Validate experimentally using NaN₃ in DMF at 80°C; analyze azide adducts via HRMS .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity of this compound across studies?

  • Methodological Answer : Variability may stem from impurity profiles or assay conditions.

  • Purity Assessment : Use LC-MS to quantify trace impurities (e.g., hydrolyzed byproducts).
  • Bioassay Standardization : Re-test in controlled cell lines (e.g., HEK293) with matched passage numbers and serum-free media to eliminate batch effects .

Experimental Design Considerations

Q. What controls are essential in toxicity assays involving this compound?

  • Methodological Answer :

  • Positive Control : Use staurosporine (1 µM) for apoptosis induction.
  • Solvent Control : Include DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Metabolic Stability : Co-incubate with liver microsomes (human or rat) to assess CYP-mediated detoxification .

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